2,6-Dimethyl-1,6-heptadiene
Overview
Description
2,6-Dimethyl-1,6-heptadiene is an organic compound with the molecular formula C9H16. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,6-heptadiene can be achieved through several methods. One common approach involves the use of acetone as a starting material. The process typically involves a series of condensation reactions, followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-1,6-heptadiene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, often resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces alkanes .
Scientific Research Applications
2,6-Dimethyl-1,6-heptadiene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their therapeutic potential.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-1,6-heptadiene exerts its effects depends on the specific application. In chemical reactions, its double bonds are reactive sites that participate in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
2,4-Heptadiene: Another diene with a slightly different structure.
2,6-Dimethyl-2,5-heptadiene-4-one: A ketone derivative with additional functional groups.
Uniqueness: 2,6-Dimethyl-1,6-heptadiene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required .
Properties
IUPAC Name |
2,6-dimethylhepta-1,6-diene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h1,3,5-7H2,2,4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTKDPUEUXPAOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199661 | |
Record name | 2,6-Dimethyl-1,6-heptadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51708-83-9 | |
Record name | 2,6-Dimethyl-1,6-heptadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051708839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyl-1,6-heptadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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